molecular formula C4H2Br4O3 B14326181 Dibromoacetic anhydride CAS No. 105822-47-7

Dibromoacetic anhydride

Cat. No.: B14326181
CAS No.: 105822-47-7
M. Wt: 417.67 g/mol
InChI Key: VGCSPGQZLMQTHC-UHFFFAOYSA-N
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Description

Dibromoacetic anhydride is a chemical compound with the molecular formula C4H2Br2O3. It is an anhydride derivative of dibromoacetic acid and is known for its reactivity and utility in various chemical processes. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromoacetic anhydride can be synthesized through the reaction of dibromoacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of thionyl chloride to convert dibromoacetic acid into its corresponding acyl chloride, which then reacts with a carboxylate anion to form the anhydride .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where dibromoacetic acid is treated with acetic anhydride under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibromoacetic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Alcohols: For esterification reactions.

    Amines: For amide formation.

    Lithium Aluminum Hydride: For reduction reactions.

Major Products Formed

    Dibromoacetic Acid: Formed through hydrolysis.

    Esters: Formed through reaction with alcohols.

    Amides: Formed through reaction with amines.

    Primary Alcohols: Formed through reduction.

Mechanism of Action

The mechanism of action of dibromoacetic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparison with Similar Compounds

Similar Compounds

    Acetic Anhydride: Similar in structure but lacks the bromine atoms.

    Bromoacetic Acid: The parent acid of dibromoacetic anhydride.

    Chloroacetic Anhydride: Similar in structure but contains chlorine atoms instead of bromine.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to other anhydrides. This makes it particularly useful in specific synthetic applications where bromine functionality is desired .

Properties

CAS No.

105822-47-7

Molecular Formula

C4H2Br4O3

Molecular Weight

417.67 g/mol

IUPAC Name

(2,2-dibromoacetyl) 2,2-dibromoacetate

InChI

InChI=1S/C4H2Br4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H

InChI Key

VGCSPGQZLMQTHC-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)OC(=O)C(Br)Br)(Br)Br

Origin of Product

United States

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